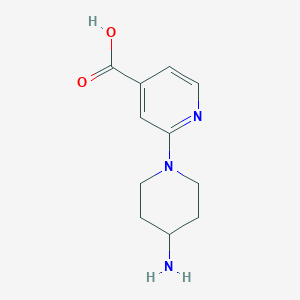

2-(4-氨基哌啶-1-基)吡啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is a chemical compound with the IUPAC name 2-(4-amino-1-piperidinyl)isonicotinic acid dihydrochloride . It has a molecular weight of 294.18 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .Molecular Structure Analysis

The InChI code for 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is 1S/C11H15N3O2.2ClH/c12-9-2-5-14 (6-3-9)10-7-8 (11 (15)16)1-4-13-10;;/h1,4,7,9H,2-3,5-6,12H2, (H,15,16);2*1H . This indicates the presence of a piperidine ring and a pyridine ring in the molecule.Chemical Reactions Analysis

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 294.18 .科学研究应用

化学中的杂环化合物

杂环化合物,特别是那些含有吡啶环和羧酸官能团的化合物,由于其用途广泛,在化学中引起了极大的兴趣。它们是合成复杂分子的关键构件,在药物化学、催化和材料科学中具有广泛的应用性 (Boča 等人,2011; Paiardini 等人,2017).

生物催化和微生物代谢

羧酸,包括衍生自吡啶的羧酸,已知会影响微生物代谢,并且可以是生物催化过程中的产物和底物。了解微生物在好氧和厌氧条件下与这些化合物的相互作用,可以带来新的生物技术应用,包括污染物的生物降解和有价值化学品的生物合成 (Jarboe 等人,2013; Kaiser 等人,1996).

药物开发和医学应用

具有吡啶和氨基哌啶结构的化合物在药物开发中发挥着重要作用,特别是作为药物制剂合成中的中间体。它们的结构特征可以用来设计具有所需药理活性的分子,包括抗炎、抗菌和抗癌特性 (Mendieta 等人,2011; Zhang 等人,2021).

环境应用

了解 2-(4-氨基哌啶-1-基)吡啶-4-羧酸等杂环化合物的环境归宿和转化对于评估其环境影响和潜在生物降解性至关重要。研究在各种条件下类似化合物的微生物代谢,可以为减轻污染和增强受污染场地的生物修复提供策略 (Kaiser 等人,1996).

作用机制

Target of Action

The primary targets of 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play a significant role in cell growth and survival, and their dysregulation can lead to the development of various types of cancer .

Mode of Action

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid interacts with its targets (ALK and ROS1) by inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the ALK and ROS1 signaling pathways. By inhibiting these kinases, it disrupts the downstream signaling events that lead to cell growth and survival . The exact downstream effects can vary depending on the specific cellular context, but they generally involve a reduction in cell proliferation and an increase in programmed cell death or apoptosis .

Result of Action

The inhibition of ALK and ROS1 by 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the shrinkage of tumors and a slowdown in the progression of diseases such as cancer .

未来方向

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid, is an important task of modern organic chemistry . This will likely continue to be a focus of future research in this field .

属性

IUPAC Name |

2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10/h1,4,7,9H,2-3,5-6,12H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAYBPMDIWWPRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)

![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)

![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)

![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)